molecular formula C23H29ClN2O5S B024507 Sitalidone CAS No. 108894-39-9

Sitalidone

Cat. No. B024507
M. Wt: 481 g/mol
InChI Key: PGKMOQNZLQCYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sitalidone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of pyrrolidine derivatives. Sitalidone has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

1. Impact on Allergic Rhinitis and Asthma

Sitalidone has been researched for its efficacy in combination with specific immunotherapy (SIT) for treating conditions like seasonal allergic rhinitis and asthma. Studies have shown that combining Sitalidone with SIT can significantly reduce symptoms in patients with allergic rhinitis, suggesting its potential use in treating polysensitized patients (Kuehr et al., 2002). Another study has highlighted the effectiveness of grass pollen immunotherapy, which includes components like Sitalidone, in children with seasonal allergic asthma, demonstrating a substantial reduction in asthma symptoms (Roberts et al., 2003).

2. Role in Diabetes Management

Research on Sitalidone has also explored its potential in managing diabetes. The drug Sitagliptin, which shares a similar prefix, has been studied for its efficacy and safety as monotherapy in patients with type 2 diabetes mellitus. It was found to significantly improve glycemic control and was well-tolerated in patients with inadequate glycemic control on exercise and diet (Raz et al., 2006).

3. Anti-Inflammatory and Antioxidant Effects

β-Sitosterol (SIT), a bioactive component found in vegetable oil and plants, has been studied for its anti-inflammatory and antioxidant properties. It has been shown to control hyperglycemia and insulin resistance in type 2 diabetic rats by activating insulin receptors and glucose transporters. This indicates SIT's potential as a therapeutic agent for conditions involving inflammation and oxidative stress (Jayaraman et al., 2021).

4. Potential in Breast Cancer Management

Sitalidone has also been investigated for its role in breast cancer management. β-Sitosterol, in particular, has been shown to enhance the effectiveness of tamoxifen, a drug used in breast cancer treatment. This combination was found to inhibit the growth of breast cancer cells by affecting ceramide metabolism, suggesting that dietary SIT and tamoxifen therapy could be beneficial in managing breast cancer (Awad et al., 2008).

properties

CAS RN

108894-39-9

Product Name

Sitalidone

Molecular Formula

C23H29ClN2O5S

Molecular Weight

481 g/mol

IUPAC Name

2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3

InChI Key

PGKMOQNZLQCYGZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl

synonyms

Sitalidone

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 29.1 g of 4-amino-2,6-diisopropylphenol in 450 ml of ethyl acetate is added in portions to a solution of 17.5 g of 5-(4-chloro-3-chlorosulfonylphenyl)-5-hydroxy-1-methyl-2-pyrrolidone and 22.7 g of triethylamine in 200 ml of ethyl acetate. The mixture is stirred at 50° C. for 3 hours, cooled, water is added, the organic phase is separated off, and the aqueous phase is extracted several times with ethyl acetate. The combined organic phases are washed with water and dried over sodium sulfate, and the solvent is distilled off. After addition of about 250 ml of methylene chloride to the amorphous red residue it is refluxed and crystallization is induced by scratching. The mixture is stirred at room temperature for 30 min, and the precipitate is filtered off and recrystallized from acetonitrile without prolonged standing. Colorless crystals of melting point 198°-200° C.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
5-(4-chloro-3-chlorosulfonylphenyl)-5-hydroxy-1-methyl-2-pyrrolidone
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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